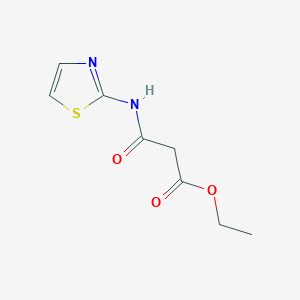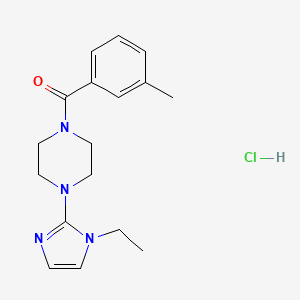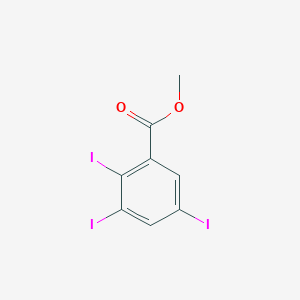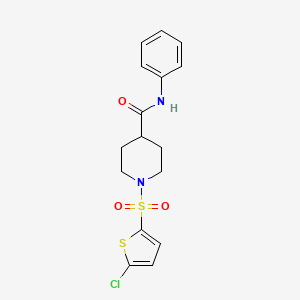
1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CTAP is a selective antagonist of the μ-opioid receptor, which is a key player in the regulation of pain, reward, and addiction.
Applications De Recherche Scientifique
Anticancer Potential
- Synthesis and Anticancer Evaluation of Naphthoquinone Derivatives : Compounds related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide show significant cytotoxic activity against various human cancer cell lines. Specifically, compounds with similar structures induce apoptosis and arrest the cell cycle in the G1 phase, suggesting potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Activity
- Synthesis and Antimicrobial Activities of Novel Derivatives : Research indicates that derivatives of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide have been synthesized and tested for antimicrobial activities. While some compounds showed no activity against tested organisms, the exploration of such derivatives contributes to the field of antimicrobial research (Ovonramwen et al., 2021).
Bio-imaging Applications
- A Phenoxazine-Based Fluorescent Chemosensor : Compounds structurally related to the chemical have been developed for the detection of Cd2+ and CN− ions. Such sensors can be used in bio-imaging in live cells and zebrafish, highlighting the potential of these compounds in biological imaging applications (Ravichandiran et al., 2020).
Structure and Conformation Analysis
- Study of Molecular Structure : The molecular structure and conformation of solvated compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-phenylpiperidine-4-carboxamide, evaluated as potential antineoplastic agents, have been studied. Such research helps understand the physical and chemical properties essential for their biological activity (Banerjee et al., 2002).
Potential in Treating Asthma
- Antagonists of the Peptidoleukotrienes : Research into substituted indole carboxamides, structurally related to the compound , has led to the discovery of potential antagonists of peptidoleukotrienes. These antagonists show promise in treating conditions like asthma, highlighting another potential application of compounds in this class (Jacobs et al., 1993).
Propriétés
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c17-14-6-7-15(23-14)24(21,22)19-10-8-12(9-11-19)16(20)18-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZMHBPHWBGGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

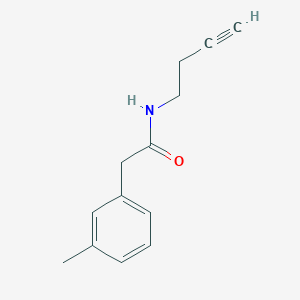


![(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B2512733.png)
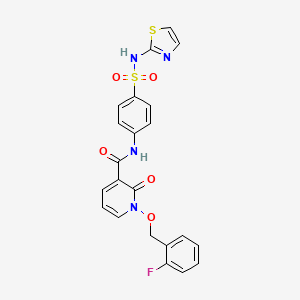
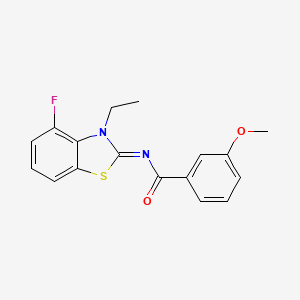
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2512738.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2512741.png)
![4-(4-methoxyphenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2512743.png)
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512746.png)

